molecular formula C8H4F3NO3S B2596279 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2137593-09-8

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2596279
CAS No.: 2137593-09-8
M. Wt: 251.18
InChI Key: TVOMGDRQXXWGBK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a derivative of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core structure, which is structurally analogous to saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide; CAS 81-07-2) . The trifluoromethyl (-CF₃) group at the 6-position imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This modification is strategically valuable in medicinal chemistry for optimizing drug-like properties, such as bioavailability and target binding affinity .

Properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)4-1-2-5-6(3-4)16(14,15)12-7(5)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMGDRQXXWGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the introduction of a trifluoromethyl group into the benzoisothiazolone framework. One common method includes the reaction of benzoisothiazolone with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Recent studies have highlighted the potential of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide as a promising candidate in the fight against Mycobacterium tuberculosis. Research indicates that compounds within the benzothiazole family exhibit significant antimycobacterial properties. For instance, derivatives of this compound have shown efficacy against drug-resistant strains of tuberculosis, making them valuable in developing new treatments for this persistent disease .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways crucial for bacterial survival. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioactivity .

Agrochemical Applications

Pesticide Development
The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its structural characteristics allow it to act effectively against various agricultural pests and pathogens. The incorporation of the trifluoromethyl group is known to enhance the biological activity of pesticides by increasing their potency and selectivity toward target organisms while minimizing environmental impact .

Case Study: Efficacy Against Fungal Pathogens
In a controlled study, formulations containing this compound demonstrated superior efficacy against common fungal pathogens affecting crops. The results indicated a significant reduction in fungal biomass compared to untreated controls, showcasing its potential as an effective fungicide .

Materials Science

Polymer Additives
The compound has also been investigated as an additive in polymer formulations. Its unique chemical structure provides enhanced thermal stability and resistance to degradation when incorporated into polymer matrices. This property is particularly beneficial for applications requiring durable materials with extended lifespans .

Summary Table of Applications

Field Application Remarks
Medicinal ChemistryAntimycobacterial AgentEffective against Mycobacterium tuberculosis
AgrochemicalsPesticide/Fungicide DevelopmentEnhanced efficacy against agricultural pests and pathogens
Materials SciencePolymer AdditiveImproves thermal stability and durability

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

Halogenation at the 6-position is a common structural variation. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Br C₇H₄BrNO₃S 262.08 Intermediate in synthesis; bromine allows cross-coupling reactions
6-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide F C₇H₄FNO₃S 201.17 Enhanced electronegativity; potential CNS activity
5,7-Dichlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Cl (5,7) C₇H₃Cl₂NO₃S 252.07 Dual chlorine substitution increases steric hindrance; antimicrobial applications
  • Key Differences :
    • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to halogens like Br or Cl. This impacts reactivity in electrophilic substitutions .
    • Synthetic Utility : Bromine in 6-bromo derivatives enables Suzuki-Miyaura cross-coupling for functionalization, whereas -CF₃ is typically introduced via directed metallation or trifluoromethylation reagents .

Amino-Substituted Derivatives

Amino groups at the 5- or 6-position alter solubility and biological interactions:

Compound Name Substituent Molecular Formula Key Properties/Applications References
6-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide NH₂ (6) C₇H₆N₂O₃S 214.20 Increased hydrophilicity; potential for hydrogen bonding in enzyme inhibition
5-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide NH₂ (5) C₇H₆N₂O₃S 214.20 Structural isomer; altered binding in acetylcholinesterase inhibition
  • Comparison with Trifluoromethyl Analog: The -NH₂ group introduces basicity and hydrogen-bonding capacity, contrasting with the non-polar -CF₃ group. This makes amino derivatives more suitable for targeting polar enzyme active sites .

Alkyl/Aryl Side Chain Derivatives

Compound Name (Example) Side Chain Key Properties/Applications References
2-(5-(2-Fluorobenzylamino)pentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide 2-Fluorobenzylamino-pentyl Enhanced lipophilicity; dual binding to acetylcholinesterase catalytic and peripheral sites
2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide Piperazinyl-butyl Serotonergic activity (e.g., Ipsapirone analog); CNS drug candidate
  • Comparison with Trifluoromethyl Analog :
    • Side chains increase molecular weight and flexibility, enabling interactions with larger binding pockets. The -CF₃ derivative lacks such extended functionality but offers compact steric bulk .

Heterocyclic and Fused Derivatives

Structural hybridization expands applications:

Compound Name Structure Key Properties/Applications References
2-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide Quinoxalinone-fused Dual heterocyclic system; potential kinase inhibition
Naphth[2,1-d]isothiazol-3(2H)-one 1,1-dioxide Naphthalene-fused Extended aromatic system; UV absorption studies
  • Comparison with Trifluoromethyl Analog :
    • Fused systems offer π-π stacking capabilities, whereas the -CF₃ group prioritizes electronic modulation over aromatic interactions .

Biological Activity

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F3N2O2SC_8H_4F_3N_2O_2S, with a molecular weight of approximately 219.18 g/mol. The compound features a trifluoromethyl group which significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzo[d]isothiazole family exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d]isothiazoles can inhibit the growth of various bacterial and fungal strains.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. The following table summarizes findings from recent studies:

Study Microorganism Tested Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Richter et al. (2023) Staphylococcus aureus158
MDPI Study (2023) Escherichia coli205
IUCr Study (2023) Candida albicans1810

These results indicate that the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Antitumor Activity

The antitumor potential of benzo[d]isothiazole derivatives has been explored in several studies. The following case studies highlight the efficacy of related compounds:

  • Case Study 1 : A derivative showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potential for further development as an anticancer agent.
  • Case Study 2 : Another study reported that a related compound inhibited cell proliferation in colon cancer cells with an IC50 value of 15 µM, suggesting that modifications to the isothiazole structure could enhance antitumor activity.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Cellular Processes : It may interfere with cellular signaling pathways critical for survival in pathogenic organisms and cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how are yields influenced by reaction conditions?

  • Methodology : Microwave-assisted synthesis (100°C, 10 min) with Mukaiyama’s salt and triethylamine in CH₂Cl₂ has been effective for analogous compounds, achieving yields of 46–64% (e.g., substituted azetidin-3-yl derivatives) . Classical cyclocondensation of sulfonamides or oxidation of isothiazoles can also be explored, though yields may vary depending on substituent reactivity .
  • Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 3.79 ppm for methoxy groups in 6c) and HRMS for molecular weight validation (e.g., calculated vs. observed m/z ±0.001 accuracy) .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : TLC (petroleum ether:EtOAc, 4:1) to monitor reaction progress .
  • Spectroscopy : ¹H NMR (200–400 MHz) for proton environments, ¹³C NMR for carbon backbone, and IR to confirm sulfonyl groups (S=O stretching ~1150–1350 cm⁻¹) .
  • Mass Spectrometry : HRMS-ESI for exact mass determination (e.g., C₂₀H₂₁N₂O₄S: observed 385.1222 vs. calculated 385.1213) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodology : Perform kinetic stability studies via HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate) stationary phase) to assess degradation rates in acidic/basic buffers . Solubility can be quantified using shake-flask methods in water, DMSO, or ethanol, with logP calculations (e.g., ClogP ≈ 2.1 for similar benzoisothiazolones) .

Advanced Research Questions

Q. What strategies enable the design of derivatives with enhanced selectivity for biological targets like carbonic anhydrase IX/XII?

  • Methodology :

  • Structural Modification : Introduce secondary sulfonamides (e.g., N-(4-nitrobenzyl) groups) via NaBH₄ reduction of nitro intermediates, followed by column purification (EtOAc/n-hexane) .
  • Enzymatic Assays : Use stopped-flow CO₂ hydration assays to measure inhibitory constants (Ki) against recombinant CA isoforms .
    • Example : Derivatives with 4-fluorobenzyl substituents showed Ki values <10 nM for CA XII, attributed to hydrophobic pocket interactions .

Q. How can computational modeling guide mechanistic studies of cholinesterase inhibition by this compound’s derivatives?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with acetylcholinesterase’s catalytic active site (CAS) and peripheral anionic site (PAS). Validate predictions with IC₅₀ values from Ellman’s assay .
  • MD Simulations : Run 100 ns trajectories to assess binding stability of trifluoromethyl-substituted derivatives at CAS (e.g., π-π stacking with Trp86) .

Q. What role does the compound play in stereoselective synthesis, particularly as a chiral auxiliary?

  • Methodology :

  • Cycloadditions : Employ N-enoyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides in Diels-Alder reactions (e.g., with cyclopentadiene) to achieve enantiomeric excess (ee >90%) via face-selective directing .
  • Asymmetric Alkylation : Use saccharin-derived auxiliaries in aldol reactions, monitored by chiral HPLC for stereochemical outcomes .

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